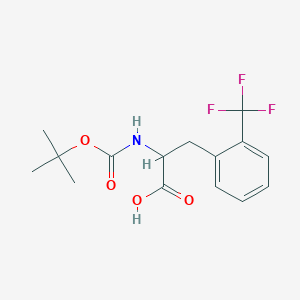

Boc-2-(trifluoromethyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOOODKNPYTEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of Boc-2-(trifluoromethyl)-L-phenylalanine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-2-(trifluoromethyl)-L-phenylalanine, a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the ortho position of the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule therapeutics.[1] This document details the known chemical and physical properties, provides representative experimental protocols for its synthesis and use, and discusses its biological significance and applications. Due to the limited availability of specific experimental data for the L-enantiomer, comparative data for related isomers are also presented.

Core Properties of Boc-2-(trifluoromethyl)-L-phenylalanine

This compound is a white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its direct use in solid-phase peptide synthesis (SPPS) and other controlled synthetic methodologies.

Chemical and Physical Data

Specific experimental data for the L-enantiomer are not widely reported in publicly available literature. The following tables summarize the known identifiers for this compound and provide a comparison with its D-enantiomer and other isomers.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | N/A |

| Synonyms | Boc-L-Phe(2-CF3)-OH, N-Boc-2-trifluoromethyl-L-phenylalanine | [2] |

| CAS Number | 167993-21-7 | [2] |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | [2] |

| Molecular Weight | 333.30 g/mol | [2] |

Table 2: Comparative Physical Properties of Trifluoromethylated Phenylalanine Derivatives

| Compound | Melting Point (°C) | Optical Rotation ([α]D) | Purity | Appearance | Source(s) |

| Boc-2-(trifluoromethyl)-D-phenylalanine | Not specified | Not specified | ≥98.0% (TLC) | Solid | |

| Boc-3-(trifluoromethyl)-L-phenylalanine | 191-193 | +2 ± 1° (c=1, in 2N NaOH) | ≥99% (HPLC) | White to off-white powder | [3] |

| Boc-4-(trifluoromethyl)-L-phenylalanine | Not specified | Not specified | Not specified | Not specified | [4] |

| Boc-2-fluoro-L-phenylalanine | 93 - 98 | Not specified | ≥99.5% (Chiral HPLC) | Pale white solid | [][6] |

| Boc-L-phenylalanine (unsubstituted) | 80 - 90 | +25 ± 2º (c=1, in EtOH) | ≥99.5% (Chiral HPLC) | White powder | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods developed for asymmetric synthesis of non-natural amino acids. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with a suitable ortho-trifluoromethylated benzyl halide, followed by deprotection and subsequent Boc protection of the resulting amino acid.

Representative Asymmetric Synthesis of 2-(Trifluoromethyl)-L-phenylalanine

This protocol is a representative example based on asymmetric synthesis methodologies for fluorinated amino acids.

Materials:

-

Chiral auxiliary (e.g., a pseudoephedrine-derived glycinamide)

-

n-Butyllithium (n-BuLi)

-

2-(Trifluoromethyl)benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Methodology:

-

Enolate Formation: Dissolve the chiral auxiliary in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add n-BuLi dropwise and stir for 30 minutes to form the lithium enolate.

-

Alkylation: Add a solution of 2-(trifluoromethyl)benzyl bromide in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by thin-layer chromatography (TLC).

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Hydrolysis and Deprotection: Hydrolyze the resulting product with aqueous HCl to cleave the chiral auxiliary and yield the free 2-(trifluoromethyl)-L-phenylalanine hydrochloride salt.

-

Boc Protection: Dissolve the amino acid hydrochloride in a mixture of DCM and aqueous NaHCO₃ solution. Add Boc₂O and stir vigorously at room temperature overnight.

-

Purification: Acidify the aqueous layer with citric acid and extract the product into ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield this compound, which can be further purified by column chromatography or recrystallization.[8]

Boc Group Deprotection

This is a standard protocol for the removal of the Boc protecting group, for example, after incorporation into a peptide.

Materials:

-

Boc-protected peptide or amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane, water, if needed)

Methodology:

-

Dissolve the Boc-protected substrate in DCM.

-

Add a solution of TFA in DCM (typically 25-50% v/v). If the substrate contains sensitive functional groups (e.g., tryptophan), add appropriate scavengers.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

-

The deprotected amine is typically obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.

Biological Significance and Applications

The introduction of a trifluoromethyl group into the phenylalanine side chain has profound implications for its use in drug design and chemical biology.[1]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can increase the in vivo half-life of peptides and drugs containing this moiety.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier.[3]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ substituent can alter the pKa of nearby functional groups and influence non-covalent interactions such as π-π stacking and cation-π interactions, potentially leading to improved binding affinity and selectivity for biological targets.[9]

-

Conformational Effects: The steric bulk of the ortho-trifluoromethyl group can restrict the conformational freedom of the phenylalanine side chain, which can be exploited to lock a peptide into a bioactive conformation.

Due to these properties, this compound is a valuable building block for:

-

Peptide and Peptidomimetic Design: Incorporation into peptides to create more potent and stable therapeutic candidates.

-

Drug Discovery: Use as a scaffold or fragment in the synthesis of small molecule drugs targeting various diseases.[4]

-

¹⁹F NMR Probes: The fluorine atoms provide a sensitive handle for ¹⁹F NMR studies to investigate protein-ligand interactions, protein folding, and dynamics.

As of now, no specific signaling pathways directly modulated by this compound itself have been reported. Its primary role is as a synthetic building block to modify the properties of larger bioactive molecules.

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic amino acid. Its unique properties, conferred by the ortho-trifluoromethyl group, make it a powerful tool for medicinal chemists aiming to enhance the pharmacokinetic and pharmacodynamic profiles of peptide and small-molecule drug candidates. While specific experimental data for this isomer are limited, the established principles of fluorine in drug design and the well-documented chemistry of Boc-protected amino acids provide a strong foundation for its application in advanced research and development. Further studies are warranted to fully elucidate its specific properties and potential applications.

References

- 1. mdpi.com [mdpi.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 9. p-Trifluoromethyl-m-fluorophenylalanine|Research Chemical [benchchem.com]

Synthesis and purification of Boc-2-(trifluoromethyl)-L-phenylalanine

An In-depth Technical Guide on the Synthesis and Purification of Boc-2-(trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the ortho position of the phenyl ring can significantly alter the steric and electronic properties of the amino acid, leading to peptides and small molecules with enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its preparation.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2][3] The synthesis of Boc-protected amino acids typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][4]

Synthesis of this compound

The primary route for the synthesis of this compound involves the protection of the α-amino group of 2-(trifluoromethyl)-L-phenylalanine using di-tert-butyl dicarbonate. This reaction is typically carried out in a biphasic system or a mixed solvent system with an appropriate base to facilitate the reaction.

Reaction Scheme

Caption: General synthesis scheme for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of L-phenylalanine and other amino acids.[1][4]

Materials:

-

2-(Trifluoromethyl)-L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate or Diethyl ether

-

Potassium hydrogen sulfate (KHSO₄) or Citric acid

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or Pentane

Procedure:

-

Dissolution: Dissolve 2-(trifluoromethyl)-L-phenylalanine in an aqueous solution of sodium hydroxide or sodium bicarbonate. A mixture of an organic solvent like dioxane or THF with water can be used to ensure solubility.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate, either neat or dissolved in a minimal amount of the organic cosolvent. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Stir the mixture for several hours (typically 4-24 hours) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a nonpolar solvent like hexane or pentane to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a cold aqueous solution of potassium hydrogen sulfate or citric acid.

-

Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

Purification is critical to obtain the final product with high purity, suitable for subsequent applications in peptide synthesis or drug development. The primary methods for purification are crystallization and column chromatography.

Purification Workflow

References

Boc-2-(trifluoromethyl)-L-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides essential technical information regarding Boc-2-(trifluoromethyl)-L-phenylalanine, a key building block in peptide synthesis and drug discovery.

Core Chemical Data

The fundamental chemical identifiers for this compound are summarized below. This data is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 167993-21-7[1][2][3][4] |

| Molecular Formula | C15H18F3NO4[1][2] |

| Molecular Weight | 333.3 g/mol [1][2] |

Experimental Protocols

Detailed experimental protocols for the use of this compound in peptide synthesis are highly dependent on the specific peptide sequence and the synthetic strategy employed (e.g., solid-phase or solution-phase). Researchers should consult standard peptide synthesis handbooks and relevant scientific literature for specific methodologies.

A generalized workflow for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) is as follows:

Caption: Generalized workflow for solid-phase peptide synthesis.

Logical Relationships

The relationship between the chemical name, its unique CAS identifier, and its calculated molecular weight is fundamental for chemical informatics and substance identification.

Caption: Core identifiers for the specified chemical substance.

References

An In-depth Technical Guide to the Solubility and Stability of Boc-2-(trifluoromethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-2-(trifluoromethyl)-L-phenylalanine is a crucial synthetic building block in medicinal chemistry and peptide synthesis. Its unique trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of the resulting peptides and drug candidates, such as metabolic stability and bioactivity. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic workflows. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols for their assessment and data presented for easy comparison.

Physicochemical Properties

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a trifluoromethyl substituent at the 2-position of the phenyl ring.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈F₃NO₄ | N/A |

| Molecular Weight | 333.31 g/mol | N/A |

| Appearance | White to off-white powder/solid | [1] |

| Storage Conditions | 0 - 8 °C, desiccated, under inert atmosphere | [1][2] |

Solubility Profile

Table 2.1: Qualitative Solubility of Structurally Related Boc-Amino Acids

| Solvent | Boc-L-phenylalanine | Boc-2-fluoro-L-phenylalanine | Expected Solubility of this compound |

| Methanol | Soluble | Soluble | Expected to be soluble |

| Dichloromethane (DCM) | Soluble | Soluble | Expected to be soluble |

| Chloroform | N/A | Soluble | Expected to be soluble |

| Ethyl Acetate | N/A | Soluble | Expected to be soluble |

| Dimethylformamide (DMF) | Soluble | N/A | Expected to be soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | N/A | Expected to be soluble |

| Water | Sparingly soluble | Sparingly soluble | Expected to be sparingly soluble |

Note: The trifluoromethyl group may slightly alter the solubility profile compared to the non-fluorinated or mono-fluorinated analogs. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound in various solvents is the isothermal equilibrium method.

Materials:

-

This compound

-

A selection of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in g/L or mg/mL.

Stability Profile

The stability of this compound is primarily governed by the lability of the Boc protecting group.[2] The trifluoromethyl group on the phenyl ring is generally stable under common reaction and storage conditions.

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[2][5] The degradation pathway involves the acid-catalyzed hydrolysis of the carbamate to yield the free amino acid, L-2-(trifluoromethyl)-phenylalanine, and byproducts such as tert-butanol, isobutylene, and carbon dioxide. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane.[5]

-

Neutral and Basic Conditions: this compound is expected to be stable under neutral and basic conditions. The Boc group is resistant to alkaline hydrolysis.[2]

Thermal Stability

Prolonged exposure to elevated temperatures can lead to the thermolytic cleavage of the Boc group.[2] Therefore, it is recommended to store the compound at refrigerated temperatures (0-8 °C).

Photostability

While specific photostability data is not available, it is good practice to protect complex organic molecules from light to prevent potential photolytic degradation.[2]

Oxidative Stability

The compound should be protected from strong oxidizing agents. The phenyl ring could be susceptible to oxidation under harsh conditions.[2]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7][8][9]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Treat the sample solution with HCl at different concentrations and temperatures (e.g., room temperature and 60 °C).

-

Base Hydrolysis: Treat the sample solution with NaOH at different concentrations and temperatures.

-

Oxidative Degradation: Treat the sample solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Table 3.1: Representative Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |

| Thermal (Solid) | 80 °C | 24, 48, 72 hours |

| Thermal (Solution) | 60 °C | 24, 48, 72 hours |

| Photostability | ICH Q1B conditions | N/A |

Visualizations

Experimental Workflows

Conclusion

This compound is a valuable building block for peptide synthesis and drug discovery. While it is expected to have good solubility in common organic solvents, its stability is limited under acidic conditions due to the lability of the Boc protecting group. Proper storage at refrigerated temperatures, protected from light and moisture, is crucial to maintain its integrity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound, ensuring its effective use in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. biopharmaspec.com [biopharmaspec.com]

An In-depth Technical Guide to Boc Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group remains a foundational and highly effective tool for the temporary protection of the α-amino group of amino acids. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with Boc protection in peptide synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of the Boc Strategy

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS is predicated on a principle of graduated acid lability. The α-amino group is protected by the acid-sensitive Boc group, which can be removed with moderately strong acids like trifluoroacetic acid (TFA).[1] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[1] This difference in acid sensitivity allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without prematurely cleaving the side-chain protecting groups or the peptide from its solid support.

While the Boc/Bzl strategy is not strictly orthogonal, as both types of protecting groups are removed by acidic conditions, the significant difference in the required acid strength makes it a highly practical and robust method.[1]

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino function of an amino acid is a critical first step. The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2] The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the Boc anhydride.[2]

Quantitative Data on Boc Protection

The efficiency of Boc protection is generally high, with yields often being quantitative. The table below summarizes typical yields for the Boc protection of various amino acids using Boc anhydride.

| Amino Acid | Base | Solvent System | Reaction Time (hours) | Typical Yield (%) |

| Glycine | NaOH | Dioxane/Water | 2-4 | >95 |

| Alanine | Triethylamine (TEA) | THF/Water | 2-4 | >98 |

| Valine | NaHCO₃ | Acetone/Water | 4-6 | >95 |

| Leucine | NaOH | Dioxane/Water | 2-4 | >97 |

| Proline | TEA | Methanol/Water | 2-4 | >98 |

| Phenylalanine | NaOH | THF/Water | 3-5 | >96 |

| Tryptophan | TEA | Dioxane/Water | 4-6 | >90 |

| Serine | NaHCO₃ | Acetone/Water | 3-5 | >92 |

| Aspartic Acid | TEA | Acetone/Water | 4-6 | ~60 |

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocol: Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water, Acetone/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

The Boc SPPS Cycle

The solid-phase synthesis of a peptide using the Boc strategy involves a repetitive cycle of deprotection, neutralization, and coupling.

Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[2]

The generated tert-butyl cations are reactive electrophiles that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent this, scavengers such as anisole or thioanisole are often added to the deprotection solution.[4]

The efficiency of Boc deprotection is dependent on the concentration of TFA and the reaction time.

| TFA Concentration in DCM | Reaction Time | Deprotection Efficiency | Notes |

| 25% | 30 min | >99% | Milder conditions, may require longer times for sterically hindered residues. |

| 50% | 15-20 min | >99.5% | Standard condition for most applications.[5] |

| 100% | 5 min | >99% | Can lead to lower purity due to insufficient resin swelling and incomplete deprotection.[6] |

A study comparing 55% TFA/DCM for 30 minutes and 100% TFA for 5 minutes for the deprotection of 40 different peptides found that the purity of the peptides obtained with 55% TFA/DCM was, on average, 9% higher.[6]

Neutralization

After deprotection with TFA, the newly exposed N-terminal amino group exists as a trifluoroacetate salt, which is not nucleophilic enough to participate in the subsequent coupling reaction.[1] Therefore, a neutralization step is required to convert the ammonium salt to the free amine. This is typically achieved by washing the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in a solvent like dichloromethane (DCM).[1]

A more efficient approach is the in situ neutralization protocol, where the neutralization and coupling steps are combined. In this method, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin, minimizing the time the reactive free amine is exposed and reducing the risk of side reactions and peptide aggregation.

Coupling

The coupling step involves the formation of a peptide bond between the free N-terminal amine of the growing peptide chain and the carboxyl group of the incoming N-Boc protected amino acid. The carboxyl group is activated using a coupling reagent to enhance its reactivity. Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Visualizing the Boc-SPPS Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in Boc-based peptide synthesis.

Side Reactions in Boc-SPPS

While the Boc strategy is robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.

-

Diketopiperazine Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly problematic when proline is the second amino acid. The use of in situ neutralization protocols can suppress this side reaction.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially when followed by glycine, alanine, or serine. This can lead to racemization and the formation of β-peptides. In Boc-SPPS, the use of the β-cyclohexyl ester of aspartic acid can significantly reduce aspartimide formation compared to the β-benzyl ester.[7]

-

Alkylation of Sensitive Residues: As mentioned earlier, the tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The addition of scavengers is crucial to mitigate this side reaction.

Quantitative Comparison of Side Reactions: Boc vs. Fmoc

| Side Reaction | Boc Strategy | Fmoc Strategy |

| Diketopiperazine Formation | Less prevalent, especially with in situ neutralization. | More prevalent due to the basic conditions of Fmoc deprotection.[8] |

| Aspartimide Formation | Minimal with Asp(OcHex) side-chain protection, but can be promoted by HF during final cleavage.[7] | More pronounced due to the use of piperidine for Fmoc deprotection.[9] |

Orthogonal Protection Strategies with Boc

The acid lability of the Boc group makes it an excellent component in orthogonal protection schemes where other functional groups are protected with groups that are stable to acid but labile to other conditions.

| Protecting Group | Lability | Orthogonal to Boc? |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile | Yes |

| Cbz (Carboxybenzyl) | Hydrogenolysis | Yes |

| Alloc (Allyloxycarbonyl) | Palladium-catalyzed cleavage | Yes |

| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine | Yes |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine | Yes |

This orthogonality allows for complex peptide modifications, such as side-chain cyclization or the introduction of labels at specific positions.[10]

Detailed Experimental Protocol: Manual Boc-SPPS of a Model Peptide

This protocol outlines the manual solid-phase synthesis of a short model peptide (e.g., Leu-Ala-Gly-Val) on a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 1.0 mmol/g)

-

Boc-Val-OH, Boc-Gly-OH, Boc-Ala-OH, Boc-Leu-OH

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DIEA (Diisopropylethylamine)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

DMF (N,N-Dimethylformamide)

-

IPA (Isopropanol)

-

HF (Hydrogen fluoride) apparatus

-

Anisole (scavenger)

Procedure:

1. Resin Swelling and First Amino Acid Coupling:

-

Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

Prepare the cesium salt of Boc-Val-OH and couple it to the resin in DMF at 50°C for 12-24 hours.

-

Wash the resin with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

2. SPPS Cycle for the Second Amino Acid (Glycine):

-

Deprotection:

-

Swell the Boc-Val-resin in DCM.

-

Add a solution of 50% TFA in DCM and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[5]

-

Wash the resin with DCM (3x) and IPA (2x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 10% DIEA in DCM and agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Coupling:

-

In a separate flask, dissolve Boc-Gly-OH (3 eq) and HOBt (3 eq) in DMF. Cool to 0°C.

-

Add DIC (3 eq) and stir for 10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

3. Repeat SPPS Cycle for Subsequent Amino Acids (Alanine and Leucine).

4. Final Cleavage:

-

Dry the fully assembled peptide-resin under vacuum.

-

In a specialized HF apparatus, treat the resin with anhydrous HF in the presence of anisole (scavenger) at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the crude peptide by filtration and dry under vacuum.

5. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

Conclusion

The Boc protection strategy, while one of the classic approaches in peptide synthesis, remains a powerful and relevant methodology for researchers and drug development professionals. Its robustness, particularly for the synthesis of long and difficult sequences, and its well-understood chemistry make it an indispensable tool. A thorough understanding of the principles of Boc protection and deprotection, coupled with careful execution of the experimental protocols and an awareness of potential side reactions, will enable the successful synthesis of high-purity peptides for a wide range of applications.

References

- 1. peptide.com [peptide.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. media.iris-biotech.de [media.iris-biotech.de]

- 10. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Keystone for Enhancing Peptide Bioactivity

An In-depth Technical Guide for Drug Development Professionals

Introduction

Peptides have emerged as a prominent class of therapeutics due to their high specificity, potency, and low toxicity. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low membrane permeability, and unfavorable conformational flexibility. To overcome these hurdles, medicinal chemists employ strategic modifications to the peptide scaffold. Among these, the incorporation of the trifluoromethyl (CF3) group has proven to be a particularly powerful strategy.[1] This xenobiotic functional group, prized for its unique physicochemical properties, can profoundly enhance the druglike characteristics of peptides.[2]

This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in augmenting peptide bioactivity. It details the physicochemical underpinnings of its effects, presents quantitative data from relevant case studies, and provides detailed experimental protocols for the synthesis and evaluation of trifluoromethylated peptides, aimed at researchers, scientists, and drug development professionals.

Core Physicochemical Properties of the Trifluoromethyl Group

The profound impact of the CF3 group stems from its unique combination of electronic and steric properties, which are distinct from its hydrocarbon analogue, the methyl group.

-

High Electronegativity and Electron-Withdrawing Nature : The three fluorine atoms impart a strong inductive electron-withdrawing effect, making the CF3 group one of the most electron-deficient organic substituents.[3] This alters the local electronic environment, influencing pKa values and the hydrogen-bond donating capacity of nearby amide protons.[4]

-

Increased Lipophilicity : The CF3 group is significantly more lipophilic than a methyl group (Hansch-Leo parameter π = +0.88), a property that can be leveraged to improve a peptide's ability to cross biological membranes.[3][5] The related trifluoromethylthio (SCF3) group is even more hydrophobic, with a π value of +1.44.[5]

-

Steric Bulk : The CF3 group is sterically demanding, with a size comparable to an ethyl or isopropyl group, and nearly twice the bulk of a methyl group.[6][7] This steric hindrance can shield adjacent peptide bonds from enzymatic attack and influence the peptide's conformational preferences.[1][8]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), rendering the CF3 group exceptionally resistant to metabolic degradation.[3][9]

Impact of Trifluoromethylation on Peptide Properties

The introduction of a CF3 group can strategically enhance a peptide's pharmacokinetic and pharmacodynamic profile in several key ways.

Enhanced Metabolic Stability

A primary obstacle in peptide drug development is rapid degradation by proteases. The CF3 group provides a robust solution by conferring steric and electronic protection. Its bulkiness can physically block the active site of proteolytic enzymes, while the strong C-F bonds are impervious to metabolic oxidation.[1][9] This shielding effect can dramatically increase the in vivo half-life of a peptide therapeutic. However, it is crucial to consider the position of the modification, as stabilizing one cleavage site might alter the peptide's conformation in a way that exposes a secondary site to degradation.[10]

Improved Membrane Permeability

The majority of peptide drugs target intracellular proteins, necessitating efficient passage across the cell membrane. The inherent lipophilicity of the CF3 group can significantly boost a peptide's hydrophobicity, thereby improving its passive diffusion across lipid bilayers.[1][11][12] Studies have demonstrated that substituting a methyl group with a trifluoromethyl group is a viable strategy for increasing the membrane permeability of di- and tripeptides.[11][12]

Conformational Control and Binding Affinity

The conformation of a peptide is critical for its interaction with a biological target. The steric and electronic properties of the CF3 group can be used to control the peptide's secondary structure. Its bulk can favor specific torsional angles, while its electron-withdrawing nature can strengthen intramolecular hydrogen bonds that stabilize structures like α-helices and β-sheets.[4] These conformational constraints can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing binding affinity. Furthermore, the CF3 group can engage in favorable orthogonal multipolar interactions (e.g., C-F···C=O) with the protein backbone of a target, directly contributing to higher binding affinity.[3][13]

Logical Framework: From Physicochemical Properties to Enhanced Bioactivity

The following diagram illustrates the logical relationships between the core properties of the trifluoromethyl group and the resulting improvements in peptide bioactivity.

Caption: How CF3 properties translate to improved peptide bioactivity.

Quantitative Data on Bioactivity Enhancement

The theoretical benefits of trifluoromethylation are substantiated by empirical data. The incorporation of CF3-containing amino acids can lead to measurable improvements in stability and binding affinity.

Table 1: Comparative Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Peptides

| Peptide Analog | Target Receptor | Assay Type | Binding Affinity (IC50) | Fold Change vs. Non-Fluorinated | Reference |

| GLP-1 (Native) | hGLP-1R | Competition Binding | 1.9 nM | - | [14] |

| F9 GLP-1 | hGLP-1R | Competition Binding | 5.1 nM | ~2.7x decrease | [14] |

| F29 GLP-1 | hGLP-1R | Competition Binding | 13.3 nM | ~7.0x decrease | [14] |

| MCP-1 (Non-F) | Menin | Ki Assay | 14,000 nM | - | [14] |

| MCP-1 (CF3) | Menin | Ki Assay | 2,700 nM | 5.2x increase | [14] |

Note: Data illustrates that the effect of fluorination is highly context-dependent. While some substitutions can decrease affinity, strategic placement (as in the MCP-1 analog) can significantly enhance it.

Table 2: Comparative Proteolytic Stability of Fluorinated vs. Non-Fluorinated Peptides

| Peptide Analog | Modification | Stability Metric | Fold Increase in Stability | Reference |

| GLP-1 Analog | Hexafluoroleucine substitution | Resistant to DPP-IV for 24h | Not specified | [15] |

| Buforin Analog | Fluorinated amino acids | Modestly increased half-life | Not specified | [15] |

| Leu-enkephalin | Tyr-ψ[(Z)CF=CH]-Gly substitution | Excellent stability in plasma | >90% remaining at 4h vs. rapid degradation of native | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of trifluoromethylated peptides.

Synthesis of Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard cycle for incorporating a trifluoromethylated amino acid (e.g., Fmoc-L-4-(trifluoromethyl)phenylalanine) into a peptide chain using a manual or automated synthesizer.[16][17][18]

Workflow for Fmoc-SPPS Cycle

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids (standard and trifluoromethylated)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU, HOBt, or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.[19]

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution to the resin, and agitate for 15-30 minutes to remove the N-terminal Fmoc group. Drain the solution.[18]

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected trifluoromethylated amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the mixture to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[17]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid is coupled, wash the resin and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[18]

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Proteolytic Stability Assay

This protocol assesses the stability of a trifluoromethylated peptide against enzymatic degradation, typically using LC-MS to quantify the remaining intact peptide over time.[20][21][22]

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in water or buffer)

-

Enzyme solution (e.g., Trypsin, Chymotrypsin, or plasma) in an appropriate buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA or Acetonitrile with 1% Formic Acid)

-

LC-MS system with a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution with the enzyme solution at a defined ratio (e.g., 50:1 substrate-to-enzyme).

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples (e.g., at 12,000 x g for 5 min) to precipitate the enzyme.[21] Transfer the supernatant for analysis.

-

LC-MS Analysis: Inject the supernatant into the LC-MS system. Use a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the intact peptide from its degradation products.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the peptide's half-life (t½).[21]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across a lipid membrane, simulating gastrointestinal or blood-brain barrier absorption.[6][12][23]

Materials:

-

96-well PAMPA plate system (a donor plate with a filter bottom and a matching acceptor plate)

-

Artificial membrane solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptide solution (e.g., 10 mM in DMSO, diluted in PBS)

-

UV/Vis microplate reader or LC-MS system

Procedure:

-

Membrane Coating: Carefully add 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.[7]

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (acceptor solution).

-

Donor Plate Preparation: Add 150-200 µL of the diluted test peptide solution to each well of the coated donor plate.[7][12]

-

Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 5 to 18 hours with gentle shaking.[6][23]

-

Quantification: After incubation, separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV absorbance or LC-MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time]. Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, and Area is the surface area of the membrane.[13]

Application in Drug Design: Relevant Signaling Pathways

The utility of trifluoromethylated peptides is evident in their application as modulators of critical biological pathways.

The Renin-Angiotensin System (RAS)

The RAS is a crucial regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a key enzyme in this pathway, and its inhibition is a primary strategy for treating hypertension. Trifluoromethylated peptide analogues can be designed as potent ACE inhibitors with enhanced stability.[9][24]

Renin-Angiotensin Signaling Pathway

Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors.

The Calcitonin Gene-Related Peptide (CGRP) Pathway

CGRP is a neuropeptide implicated in the pathophysiology of migraine. Blocking the CGRP receptor is a validated therapeutic approach. Small molecule and peptide-based CGRP antagonists, such as atogepant, often utilize trifluoromethyl groups to enhance their binding affinity and pharmacokinetic properties.[3][25]

CGRP Signaling Pathway in Migraine

Caption: CGRP signaling pathway and the mechanism of CGRP receptor antagonists.

Conclusion

The strategic incorporation of the trifluoromethyl group represents a significant advancement in peptide drug design. Its unique combination of lipophilicity, steric bulk, and electronic character provides a versatile tool to systematically address the common liabilities of peptide therapeutics. By enhancing metabolic stability, improving membrane permeability, and modulating conformational preferences to increase binding affinity, trifluoromethylation can convert a promising peptide lead into a viable clinical candidate. The continued development of novel trifluoromethylated amino acids and efficient synthetic methodologies will further expand the application of this powerful chemical modification, paving the way for the next generation of potent and robust peptide-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 3. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. PAMPA | Evotec [evotec.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. researchgate.net [researchgate.net]

- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. ACE-inhibitory activity assay: IC50 [protocols.io]

- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. rsc.org [rsc.org]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. bachem.com [bachem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 25. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Application of Boc-2-(trifluoromethyl)-L-phenylalanine for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability, key physicochemical properties, and application of Boc-2-(trifluoromethyl)-L-phenylalanine, a specialized amino acid derivative crucial for peptide and drug development. Given its specific nature as a non-standard amino acid, this guide also covers readily available isomers and alternative protecting group versions to provide researchers with a comprehensive set of options for their synthetic needs.

The incorporation of a trifluoromethyl group into a phenylalanine residue can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides and small molecule drugs.[1][2] The positional isomerism (ortho, meta, para) of the -CF3 group allows for fine-tuning of these properties, making derivatives like this compound valuable tools in medicinal chemistry.

Commercial Supplier Landscape

This compound is a highly specialized reagent with limited commercial availability compared to its 4-trifluoromethyl isomer or the analogous Fmoc-protected version. Researchers should anticipate longer lead times or the need for custom synthesis. Below is a summary of a known supplier for the target compound and a comparative analysis of readily available alternatives.

Table 1: Commercial Supplier for this compound

| Supplier | Product Name | CAS No. | Purity | Molecular Formula | Molecular Weight |

| Chu-Peptide Biotech | Boc-2-Trifluoromethyl-L-Phenylalanine | 167993-21-7 | >98% | C₁₅H₁₈F₃NO₄ | 333.31 g/mol |

Table 2: Commercial Suppliers for Closely Related Alternatives

| Supplier | Product Name | Position Isomer / Protecting Group | CAS No. | Purity | Key Features |

| Aralez Bio | Fmoc-2-(trifluoromethyl)-L-phenylalanine | ortho (2-CF₃) / Fmoc | 352523-16-1 | >95%, 99% ee | Direct ortho-isomer alternative for Fmoc-based peptide synthesis.[3] |

| Thermo Scientific | N-Boc-3-trifluoromethyl-L-phenylalanine | meta (3-CF₃) / Boc | Not specified | 98% | Meta-isomer for studying positional effects on biological activity.[4] |

| Chem-Impex | Boc-p-trifluoromethyl-L-phenylalanine | para (4-CF₃) / Boc | 114873-07-3 | ≥ 99% (HPLC) | The most common and readily available trifluoromethyl isomer.[1] |

Physicochemical and Analytical Data

Accurate characterization is critical for ensuring the quality and successful application of non-standard amino acids.

Table 3: Key Physicochemical Properties

| Property | This compound | Boc-4-(trifluoromethyl)-L-phenylalanine[1] |

| CAS Number | 167993-21-7[5] | 114873-07-3 |

| Molecular Formula | C₁₅H₁₈F₃NO₄[5] | C₁₅H₁₈F₃NO₄ |

| Molecular Weight | 333.31 g/mol [5] | 333.31 g/mol |

| Appearance | Not specified | Off-white powder |

| Storage Conditions | Not specified | 0 - 8 °C |

Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data, including NMR, HPLC, and mass spectrometry results to confirm identity and purity.

Experimental Protocols

The following protocols provide standardized methods for the incorporation and analysis of Boc-protected trifluoromethyl-phenylalanine derivatives in a research setting.

Protocol 1: Incorporation into a Peptide via Boc-SPPS

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support resin (e.g., Merrifield resin).

-

Resin Preparation: Start with the peptide-resin in a suitable reaction vessel. Swell the resin in Dichloromethane (DCM) for 20 minutes. Drain the solvent.

-

Boc Deprotection:

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x) to remove residual acid.

-

-

Neutralization:

-

Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 10-15 minutes.

-

Drain and wash with DCM (3x). The N-terminus of the peptide is now a free amine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3.0 equiv.), HBTU (2.9 equiv.), and HOBt (3.0 equiv.) in N,N-Dimethylformamide (DMF).

-

Add DIEA (6.0 equiv.) to the solution and vortex for 2-5 minutes to pre-activate the carboxylic acid.

-

-

Coupling:

-

Add the activated amino acid solution to the reaction vessel containing the neutralized resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (beads are blue), the coupling is incomplete; repeat the coupling step.

-

-

Washing: Once the Kaiser test is negative (beads are yellow/colorless), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The cycle is complete.

Protocol 2: Quality Control by Reversed-Phase HPLC

This method is used to assess the purity of the final cleaved peptide.

-

Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

-

Analysis: Integrate the peak areas to determine the purity of the target peptide. The retention time will be influenced by the lipophilicity imparted by the trifluoromethyl-phenylalanine residue.

Visualization of Workflows and Logic

The following diagrams illustrate key processes for researchers working with this specialized amino acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. aralezbio-store.com [aralezbio-store.com]

- 4. N-Boc-3-trifluoromethyl-L-phenylalanine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Boc-2-Trifluoromethyl-L-Phenylalanine - 楚肽生物科技 [apeptides.com]

A Comprehensive Technical Guide to the Storage and Handling of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and proteins has become a transformative tool in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine can significantly enhance the stability, bioactivity, and pharmacokinetic profiles of these molecules. However, to fully harness the "fluorine advantage," a thorough understanding of the proper storage and handling of these valuable building blocks is paramount. This in-depth technical guide provides a comprehensive overview of best practices, potential degradation pathways, and analytical methodologies for ensuring the integrity of fluorinated amino acids.

General Storage Recommendations

Proper storage is critical to prevent the degradation of fluorinated amino acids and to ensure their purity and stability over time. While fluorination generally enhances the thermal and chemical stability of amino acids, they are still susceptible to degradation under suboptimal conditions.[1][2] Key factors to control during storage are temperature, moisture, and light.

Key Storage Principles:

-

Temperature: For long-term storage, it is recommended to store solid fluorinated amino acids at low temperatures, such as -20°C. For short-term storage, refrigeration at 2-8°C is generally acceptable.[3]

-

Moisture: Fluorinated amino acids, like their non-fluorinated counterparts, can be hygroscopic. Moisture can lead to clumping and may facilitate chemical degradation. Therefore, they should be stored in a dry environment, preferably in a desiccator or a controlled low-humidity cabinet.[3]

-

Light: Aromatic fluorinated amino acids, in particular, may be sensitive to light and susceptible to photodecomposition.[3] It is crucial to store them in amber vials or other light-protecting containers.

-

Inert Atmosphere: To minimize oxidation, especially for sulfur-containing or other sensitive fluorinated amino acids, it is best practice to store them under an inert atmosphere, such as nitrogen or argon.[3]

Quantitative Stability Data

While extensive quantitative stability data for every specific fluorinated amino acid is not always publicly available and is often determined empirically by manufacturers, the following tables provide illustrative data based on general principles of chemical stability and the known effects of fluorination. These tables are intended to serve as a guideline for researchers to understand the relative stability under different conditions. It is strongly recommended to perform specific stability studies for critical applications.

Table 1: Illustrative Long-Term Storage Stability of Solid Fluorinated Amino Acids

| Compound | Storage Condition | Duration | Purity Change (%) | Degradation Products |

| 4-Fluoro-L-phenylalanine | 2-8°C, desiccated, dark | 24 months | < 0.5 | Not detected |

| 4-Fluoro-L-phenylalanine | 25°C/60% RH, ambient light | 6 months | 1-2 | Minor oxidative and photolytic products |

| (S)-5,5,5,5',5',5'-Hexafluoroleucine | 2-8°C, desiccated, dark | 24 months | < 0.2 | Not detected |

| (S)-5,5,5,5',5',5'-Hexafluoroleucine | 25°C/60% RH, ambient light | 6 months | < 1 | Minor oxidative products |

| 3,3,3-Trifluoro-L-alanine | 2-8°C, desiccated, dark | 24 months | < 0.5 | Not detected |

| 3,3,3-Trifluoro-L-alanine | 25°C/60% RH, ambient light | 6 months | 1-3 | Potential hydrolysis/deamination products |

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific compound, its purity, and the packaging.

Table 2: Illustrative Stability of Fluorinated Amino Acids in Aqueous Solution (pH 7.4, 4°C, dark)

| Compound | Concentration | Duration | Purity Change (%) | Potential Degradation Pathway |

| 4-Fluoro-L-phenylalanine | 10 mM | 14 days | < 1 | Minimal |

| (S)-5,5,5,5',5',5'-Hexafluoroleucine | 10 mM | 14 days | < 0.5 | Minimal |

| 3,3,3-Trifluoro-L-alanine | 10 mM | 14 days | 1-2 | Slow hydrolysis/deamination |

Note: Solutions of amino acids are generally less stable than the solid form. It is recommended to prepare solutions fresh. For storage, sterile filtration and freezing at -20°C or -80°C is advisable.[3]

Potential Degradation Pathways

Understanding the potential chemical degradation pathways of fluorinated amino acids is crucial for developing appropriate storage strategies and analytical methods for their monitoring. The primary degradation pathways to consider during storage are hydrolysis, oxidation, and photodecomposition.

Hydrolysis

Although the carbon-fluorine bond is exceptionally strong, other functional groups within the amino acid can be susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. For instance, the amide bond in the amino acid backbone or side chains containing ester or amide functionalities could be hydrolyzed.

Oxidation

Oxidation is a common degradation pathway for many organic molecules, including amino acids. The primary sites of oxidation are often the amino group and any electron-rich aromatic rings or sulfur-containing side chains. While fluorination can modulate the electron density of a molecule, oxidative degradation can still occur.

Photodecomposition

Aromatic fluorinated amino acids can absorb UV light, leading to photolytic degradation. This can involve complex radical reactions, leading to a variety of degradation products.[3] Storing these compounds in light-resistant containers is the most effective preventative measure.

Potential degradation pathways for fluorinated amino acids.

Experimental Protocols

To ensure the quality and stability of fluorinated amino acids, it is essential to have robust analytical methods in place. The following sections provide detailed methodologies for key experiments.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact fluorinated amino acid from its potential degradation products.

Objective: To develop and validate an HPLC method capable of quantifying the purity of a fluorinated amino acid and detecting its degradation products.

Methodology:

-

Column Selection: A reversed-phase C18 column is a common starting point for the separation of amino acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection is suitable for aromatic fluorinated amino acids. For aliphatic amino acids lacking a chromophore, pre-column derivatization with a UV-active or fluorescent tag (e.g., dabsyl chloride) may be necessary.

-

Forced Degradation Study: To validate the stability-indicating nature of the method, the fluorinated amino acid is subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[4]

-

Acid/Base Hydrolysis: Incubate the amino acid in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the amino acid with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid amino acid to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the amino acid to UV light.

-

-

Analysis: Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the main peak.

Workflow for developing a stability-indicating HPLC method.

Hygroscopicity Testing

Hygroscopicity testing determines the tendency of a solid material to absorb moisture from the atmosphere.

Objective: To classify the hygroscopicity of a solid fluorinated amino acid.

Methodology (Gravimetric Method):

-

Sample Preparation: Accurately weigh a sample of the fluorinated amino acid (e.g., 10-20 mg) into a pre-weighed container.

-

Drying: Dry the sample to a constant weight under vacuum at a specified temperature (e.g., 40°C) to establish the initial dry weight.

-

Exposure to Controlled Humidity: Place the sample in a controlled humidity chamber or a desiccator containing a saturated salt solution to maintain a specific relative humidity (RH) (e.g., 80% RH) at a constant temperature (e.g., 25°C).

-

Weight Measurement: At predetermined time intervals (e.g., 24 hours), remove the sample and quickly weigh it to determine the amount of moisture absorbed.

-

Data Analysis: Calculate the percentage of weight gain over time. The hygroscopicity can be classified based on the percentage of weight gain at equilibrium.

Table 3: Hygroscopicity Classification (based on European Pharmacopoeia)

| Classification | Weight Gain (%) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Safe Handling Practices

While fluorinated amino acids are not typically considered highly hazardous, it is essential to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle powdered amino acids in a well-ventilated area or a fume hood to avoid inhalation of fine particles.

-

Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling and safety information for each compound.

-

Spill Cleanup: In case of a spill, wear appropriate PPE, contain the spill, and clean the area with a suitable absorbent material.

Decision workflow for safe handling of fluorinated amino acids.

Conclusion

The enhanced stability of fluorinated amino acids is a key attribute that contributes to their widespread use in drug discovery and materials science. By adhering to the storage and handling recommendations outlined in this guide, researchers can ensure the integrity and purity of these valuable compounds, thereby enabling reliable and reproducible experimental outcomes. The implementation of robust analytical methods for stability monitoring is crucial for quality control and for gaining a deeper understanding of the long-term behavior of these unique molecules.

References

- 1. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 2. Using the Arrhenius Equation to Predict Drug Shelf Life – StabilityStudies.in [stabilitystudies.in]

- 3. freethinktech.com [freethinktech.com]

- 4. Accelerated shelf life modeling of appearance change in drug products using ASAP prime® - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-TFM, 3-TFM, and 4-TFM Phenylalanine: A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-natural amino acids into peptides and proteins is a powerful tool in drug discovery and chemical biology. Phenylalanine analogues bearing a trifluoromethyl (TFM) group have garnered significant interest due to the unique physicochemical properties conferred by the TFM moiety. This technical guide provides a comprehensive comparative analysis of three key positional isomers: 2-(Trifluoromethyl)-L-phenylalanine (2-TFM), 3-(Trifluoromethyl)-L-phenylalanine (3-TFM), and 4-(Trifluoromethyl)-L-phenylalanine (4-TFM). We delve into their distinct physicochemical properties, synthesis methodologies, and differential biological activities, offering insights into their potential applications in drug design and development. This document is intended to serve as a core resource for researchers, providing structured data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

The trifluoromethyl (TFM) group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] When appended to the phenyl ring of phenylalanine, the position of the TFM group—ortho (2-), meta (3-), or para (4-)—can profoundly influence the molecule's steric and electronic properties, leading to distinct biological outcomes. Understanding these differences is crucial for the rational design of novel therapeutics, including enzyme inhibitors, imaging agents, and modified peptides with enhanced pharmacological profiles.[2][3] This guide aims to elucidate the key differences between 2-TFM, 3-TFM, and 4-TFM phenylalanine to aid researchers in selecting the optimal analogue for their specific applications.

Physicochemical Properties

The position of the trifluoromethyl group on the phenyl ring significantly impacts the physicochemical properties of the phenylalanine molecule. These properties, in turn, influence the molecule's behavior in biological systems, including its solubility, membrane permeability, and interactions with protein binding pockets. A summary of the key physicochemical properties is presented in Table 1.

| Property | 2-TFM Phenylalanine | 3-TFM Phenylalanine | 4-TFM Phenylalanine |

| Molecular Formula | C₁₀H₁₀F₃NO₂[4] | C₁₀H₁₀F₃NO₂[3] | C₁₀H₁₀F₃NO₂[5] |

| Molecular Weight | 233.19 g/mol [4] | 233.19 g/mol [3] | 233.19 g/mol [5] |

| Appearance | White crystalline powder[6] | White to off-white powder[3] | White to off-white solid[7] |

| Melting Point | ~165-170 °C[6] | 191-193 °C[3] | Not specified |

| Solubility | Low solubility in water; soluble in organic solvents like methanol and ethanol[6] | Not specified | Soluble in water (2 mg/mL with heating)[7] |

| XLogP3 | -0.5[4] | Not specified | -0.6[5] |

Table 1: Comparative Physicochemical Properties of 2-TFM, 3-TFM, and 4-TFM Phenylalanine.

Synthesis and Characterization

The synthesis of trifluoromethylated phenylalanine isomers can be achieved through various organic chemistry methodologies. A general and adaptable approach involves the Negishi cross-coupling reaction.[8][9]

General Synthesis Workflow

A common retrosynthetic approach involves the coupling of a protected β-iodoalanine derivative with a pre-functionalized trifluoromethylated aryl bromide.[8] The subsequent deprotection steps yield the desired TFM-phenylalanine isomer.

Experimental Protocol: Negishi Cross-Coupling

This protocol is a generalized adaptation from methods described for the synthesis of phenylalanine derivatives.[8]

-

Preparation of the Organozinc Reagent: To a solution of the protected β-iodoalanine methyl ester in an anhydrous aprotic solvent (e.g., DMF), add activated zinc dust. The mixture is stirred under an inert atmosphere (e.g., argon) until the formation of the organozinc reagent is complete.

-

Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add the corresponding trifluoromethylated aryl bromide (2-bromo, 3-bromo, or 4-bromobenzotrifluoride) and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., SPhos). The reaction mixture is heated (e.g., to 60 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

-